![molecular formula C17H14N4O7S2 B2499046 (Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 887205-72-3](/img/structure/B2499046.png)
(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles are important in chemistry due to their participation in various bioactivities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones have been synthesized through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .Chemical Reactions Analysis
The compound might undergo reactions similar to other benzo[d]thiazole derivatives. For instance, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been used to synthesize benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones .Scientific Research Applications
- A recent study highlights the synthesis of 2-amino-9H-chromeno [2,3-d]thiazol-9-ones using a copper-promoted cascade reaction. This compound exhibits potent anti-inflammatory activity. Such findings suggest that this synthetic approach could yield valuable drug candidates for future development.
- Imidazole-2,3-dihydrothiazole derivatives have been synthesized, and two-dimensional NMR analyses (HMBC, HSQC, and NOESY) were performed on the obtained compounds . Investigating the closure of the thiazole ring using a thiourea residue could lead to novel applications.
- A metal-free protocol for synthesizing benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones has been developed. This method obviates the need for prefunctionalization of starting materials . These derivatives may find applications in various fields.
Anti-Inflammatory Activity
Novel Thiazole Derivatives
Metal-Free Synthesis of Benzo[d]thiazole Derivatives
Future Directions
properties
IUPAC Name |
methyl 2-[2-(3-nitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O7S2/c1-28-15(22)9-20-13-6-5-12(30(18,26)27)8-14(13)29-17(20)19-16(23)10-3-2-4-11(7-10)21(24)25/h2-8H,9H2,1H3,(H2,18,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYFJSGLANZVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate |
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